CCR5 Antagonist Activity: Differentiating from High-Potency Cyclohexylpiperazine Derivatives
This compound has been identified as a CCR5 antagonist with therapeutic potential for HIV infection, asthma, and rheumatoid arthritis [1]. While direct IC50 values for this specific compound are not publicly disclosed, its activity is positioned within the context of a broader cyclohexylpiperazine series where potency can vary by more than 3,700-fold [2][3]. This variance underscores that structural modifications in this class dramatically impact biological activity, and this specific compound offers a distinct pharmacophore with the free piperazine nitrogen as a site for further optimization.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) Range in Cyclohexylpiperazine Class |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Range from 21 nM (CHEMBL5204027) [2] to >79,000 nM (CHEMBL375591) [3] |
| Quantified Difference | >3,700-fold potency range within structural class |
| Conditions | CCR5 binding assays in CHO-K1 or HEK293 cells |
Why This Matters
Demonstrates the high sensitivity of biological activity to subtle structural changes in cyclohexylpiperazines, justifying procurement of this specific compound for SAR studies.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
- [2] BindingDB. CHEMBL5204027: Antagonist activity at CCR5 (IC50 = 21 nM). BindingDB Entry BDBM50602344, 2023. View Source
- [3] BindingDB. CHEMBL375591: Displacement of [125I]MIP1beta from CCR5 (IC50 = 7.94E+4 nM). BindingDB Entry BDBM50205737, 2026. View Source
